Apohyoscine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of apohyoscine involves several steps, starting from tropinone, which is a common precursor for tropane alkaloids. The synthetic route typically includes the following steps:

Reduction of Tropinone: Tropinone is reduced to tropine using a reducing agent such as sodium borohydride.

Esterification: Tropine is then esterified with an appropriate acid chloride to form the ester intermediate.

Epoxidation: The ester intermediate undergoes epoxidation to form the epoxide ring, resulting in this compound.

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from natural sources such as Datura ferox and Physochlaina species. The extraction process includes:

Plant Material Collection: Harvesting the plant material containing the desired alkaloid.

Extraction: Using solvents like ethanol or methanol to extract the alkaloids from the plant material.

Purification: Purifying the extracted alkaloids through techniques such as chromatography to isolate this compound.

Análisis De Reacciones Químicas

Types of Reactions

Apohyoscine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction of this compound can lead to the formation of reduced tropane derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Alkyl halides or acyl chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include various oxo derivatives, reduced tropane derivatives, and N-substituted this compound derivatives .

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Anticholinergic Effects

Apohyoscine functions primarily as an anticholinergic agent. It inhibits the action of acetylcholine at muscarinic receptors, which can be beneficial in treating conditions such as motion sickness and nausea. Its mechanism involves blocking neurotransmitter release, thereby alleviating symptoms associated with overactivity of the parasympathetic nervous system .

2. Analgesic Properties

Research indicates that this compound possesses analgesic properties. It has been shown to reduce pain perception in various animal models, suggesting potential use in pain management therapies .

3. Antispasmodic Activity

this compound has demonstrated significant antispasmodic effects, particularly in gastrointestinal disorders. Studies have shown that it can effectively relax smooth muscle contractions, providing relief from conditions like irritable bowel syndrome .

Toxicological Studies

1. Safety Profile

Toxicological assessments have highlighted the compound's safety profile when used within therapeutic ranges. However, high doses can lead to adverse effects such as tachycardia and sedation. A study involving animal models indicated that doses exceeding therapeutic levels resulted in significant hematological changes and central nervous system disturbances .

2. Poisoning Cases

Due to its presence in certain plants, this compound has been implicated in poisoning cases. Symptoms of toxicity include hallucinations, confusion, and respiratory distress. Understanding these effects is crucial for developing guidelines for safe usage and emergency treatment protocols .

Traditional Medicine

1. Ethnobotanical Uses

In various cultures, this compound-containing plants have been utilized for their psychoactive properties. Traditional practices often involve using extracts for their sedative effects or to treat respiratory ailments .

2. Phytochemical Studies

Phytochemical analyses reveal that this compound is part of a broader spectrum of bioactive compounds found in medicinal plants. These studies underscore the importance of this compound in herbal medicine and its potential as a natural therapeutic agent .

Data Table: Summary of this compound Applications

Case Studies

Case Study 1: Analgesic Efficacy

A study evaluated the analgesic effect of this compound in a rat model of induced pain. Results indicated a significant reduction in pain responses compared to control groups, highlighting its potential utility in clinical pain management .

Case Study 2: Toxicity Assessment

In another study focused on the toxicological profile of Datura stramonium, researchers observed that high doses led to severe CNS effects including agitation and respiratory distress. This underscores the importance of dosage regulation when considering this compound for therapeutic use .

Mecanismo De Acción

Apohyoscine exerts its effects primarily by acting as a muscarinic receptor antagonist. It competitively inhibits the action of acetylcholine at muscarinic receptors, which are G-protein-coupled receptors activated by acetylcholine. By blocking these receptors, this compound prevents the parasympathetic nervous system’s effects, leading to reduced intestinal motility, smooth muscle contraction, and glandular secretions .

Comparación Con Compuestos Similares

Similar Compounds

Scopolamine: Another tropane alkaloid with similar muscarinic receptor antagonist properties.

Atropine: A well-known tropane alkaloid used for its antimuscarinic effects.

Hyoscyamine: Similar to atropine and scopolamine, used for its anticholinergic properties.

Uniqueness

Apohyoscine is unique due to its specific epoxide ring structure, which differentiates it from other tropane alkaloids like scopolamine and atropine. This unique structure contributes to its distinct pharmacological properties and applications .

Propiedades

Fórmula molecular |

C17H19NO3 |

|---|---|

Peso molecular |

285.34 g/mol |

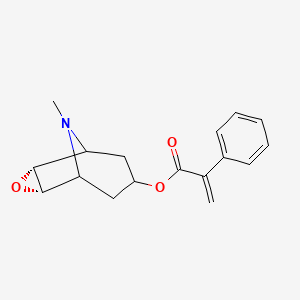

Nombre IUPAC |

[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate |

InChI |

InChI=1S/C17H19NO3/c1-10(11-6-4-3-5-7-11)17(19)20-12-8-13-15-16(21-15)14(9-12)18(13)2/h3-7,12-16H,1,8-9H2,2H3/t12?,13?,14?,15-,16+ |

Clave InChI |

JJNVDCBKBUSUII-SVFSVNPNSA-N |

SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4 |

SMILES isomérico |

CN1C2CC(CC1[C@@H]3[C@H]2O3)OC(=O)C(=C)C4=CC=CC=C4 |

SMILES canónico |

CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.